6H-Pyrido[4,3-b]carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
243-30-1 |
|---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-4-14-12(3-1)13-7-11-9-16-6-5-10(11)8-15(13)17-14/h1-9,17H |
InChI Key |
KSEHRXUCGLUTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C=CN=CC4=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 6h Pyrido 4,3 B Carbazole and Its Analogs
Retrosynthetic Analysis of the 6H-Pyrido[4,3-b]carbazole Ring System
A retrosynthetic analysis of the this compound scaffold reveals several strategic bond disconnections that form the basis for the majority of synthetic routes. The core structure can be deconstructed by cleaving bonds in the pyridine (B92270) (D-ring) or the carbazole (B46965) (ABC-rings) moieties.
Key Disconnection Strategies:
Formation of the Pyridine Ring (D-ring) Annulation: This is the most common approach. It typically involves disconnecting the C4-C4a and N5-C11a bonds. This strategy leads back to a pre-formed carbazole intermediate, often a 3-aminoalkylcarbazole or a related derivative, which then undergoes cyclization to form the pyridine ring.
Formation of the Carbazole Ring (C-ring) Annulation: This strategy involves disconnecting the bonds of the pyrrole (B145914) ring within the carbazole system, such as the C5a-C11b and N6-C6a bonds. This approach often utilizes a pre-formed pyridine derivative. The Fischer indole (B1671886) synthesis is a classic example of this type of disconnection, where the key step is the formation of the indole ring system from a phenylhydrazine (B124118) and a ketone or aldehyde embedded within a pyridine-containing fragment. wikipedia.orgrsc.orgbyjus.com
Formation of the Benzene (B151609) Ring (A-ring) Annulation: Less common, this approach would involve constructing the A-ring onto a pre-existing pyrido-indole core.
These fundamental disconnections give rise to a variety of synthetic pathways, each with its own set of key intermediates and precursor molecules. The choice of strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials.
Classical Synthetic Approaches
Classical methods for constructing the this compound skeleton have been the bedrock of research in this area for decades. These often involve multi-step sequences and rely on well-established named reactions to form the key heterocyclic rings.
Multi-Step Synthesis Pathways
Many classical syntheses involve the sequential construction of the carbazole and pyridine rings. For instance, a common pathway begins with the synthesis of a substituted carbazole, which is then functionalized to introduce the necessary components for the subsequent pyridine ring closure. An example is the synthesis of olivacine (B1677268), which can start from a pre-formed 1-methylcarbazole. core.ac.uk This carbazole is then elaborated through several steps to introduce a side chain at the 3-position, which is ultimately cyclized to form the D-ring. core.ac.uk These multi-step approaches, while often lengthy, allow for the preparation of a wide range of analogs by modifying the intermediates at various stages.
Key Intermediates and Precursors in Core Formation
Carbazole Precursors: For syntheses that build the pyridine ring last, functionalized carbazoles are essential. Common intermediates include 3-formylcarbazoles, 3-aminoalkylcarbazoles, and 2-(carbazol-2-yl)ethylamines. core.ac.uknih.gov For example, starting from 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole, a three-step sequence can yield ethyl 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-carboxylate. nih.gov
Pyridine and Indole Precursors: In routes based on forming the carbazole ring, substituted pyridines and indoles are crucial. For Fischer indolization routes, key precursors are appropriately substituted phenylhydrazines and cyclic ketones (like tetrahydroisoquinolones) or aldehydes that contain the pyridine ring. rsc.orgcore.ac.uk For instance, the reaction of phenylhydrazine with a decahydroisoquinolin-6-one derivative is a key step in an early synthesis of an ellipticine (B1684216) precursor. core.ac.uk
Annulation and Cyclization Reactions (e.g., Fischer Indolization-based routes)
The final ring-forming step is critical in these syntheses. Several classical annulation and cyclization reactions are employed to construct the tetracyclic system.
Fischer Indolization: This is one of the most widely used methods for constructing the indole ring (part of the carbazole system) of 6H-pyrido[4,3-b]carbazoles. wikipedia.orgrsc.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com In the context of ellipticine synthesis, this typically involves reacting a phenylhydrazine with a ketone precursor that already contains the C and D rings of the final structure, such as a substituted tetrahydroisoquinolone. rsc.orgcore.ac.uk
The general mechanism proceeds via the formation of a phenylhydrazone, which then isomerizes to an ene-hydrazine. A core.ac.ukcore.ac.uk-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the indole ring. wikipedia.orgbyjus.com Various Brønsted and Lewis acids can be used to catalyze the reaction. rsc.org
Graebe-Ullmann Reaction: This method is used to synthesize carbazoles from 1-arylbenzotriazoles via thermal or photochemical extrusion of nitrogen. researchgate.netrsc.orgchemistryviews.org In the synthesis of 6H-pyrido[4,3-b]carbazoles, a 1-(pyridyl)benzotriazole intermediate can be pyrolyzed to form the carbazole ring system. core.ac.ukresearchgate.net For example, the pyrolysis of a substituted 1-(5,8-dimethylisoquinolin-6-yl)benzotriazole at high temperatures yields the corresponding ellipticine derivative. core.ac.uk Although effective, this reaction often requires harsh conditions. core.ac.uk
Modern and Optimized Synthetic Strategies
More recent synthetic efforts have focused on improving efficiency, regioselectivity, and functional group tolerance by employing transition metal catalysis. These modern methods often allow for more direct and convergent routes to the this compound core.
Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed C-H activation)
Palladium catalysis has emerged as a powerful tool for the synthesis of carbazoles and their derivatives, including the this compound system. researchgate.netnih.gov
Palladium-Catalyzed C-H Activation/Functionalization: A prominent modern strategy involves the palladium-catalyzed intramolecular C-H activation and C-N bond formation to construct the carbazole nucleus. researchgate.netnih.gov This approach typically starts with a diarylamine precursor. The palladium catalyst facilitates the direct coupling of an aryl C-H bond with the nitrogen atom of the amine, forming the pyrrole ring of the carbazole in a single step. This method offers a high degree of convergence and can be used to synthesize a variety of substituted carbazoles that can then be further elaborated into the target pyridocarbazoles. For example, the carbazole scaffold of ellipticine and olivacine analogs has been constructed using a palladium(II)-catalyzed double C-H activation to effect the oxidative cyclization of diarylamines. researchgate.net
The following table summarizes representative conditions for palladium-catalyzed carbazole synthesis from diarylamines.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Cu(OAc)₂ | DMF | 130 (MW) | 80-92 | researchgate.net |
| Pd(OAc)₂ | O₂ | Dichloroethane | 80 | - | nih.gov |
Other Palladium-Catalyzed Cyclizations: Besides direct C-H activation, palladium catalysts are used in other cyclization strategies. Tandem reactions, such as a palladium-catalyzed cyclization/cross-coupling reaction, have been employed to synthesize ellipticine, olivacine, and their reduced variants. researchgate.net Intramolecular Heck reactions have also been utilized as a key step in the synthesis of related pyridocarbazole scaffolds. nih.gov These methods highlight the versatility of palladium in forging the complex architecture of the this compound system.
Oxidative Cyclization Methodologies
Oxidative cyclization represents a key strategy for the construction of the this compound core, particularly for forming the carbazole (ring B) portion of the molecule in the final stages of a synthetic sequence. This approach often involves the formation of a diarylamine precursor followed by an intramolecular cyclization reaction that forms a new carbon-carbon bond.
A prominent method involves a two-step sequence using palladium catalysis. nih.gov This strategy begins with a Buchwald-Hartwig coupling reaction between an appropriate aniline (B41778) and a substituted isoquinoline (B145761) to form a diarylamine intermediate. nih.gov The subsequent step is an oxidative cyclization, often a palladium-catalyzed Heck-type reaction, to close the B-ring and yield the final tetracyclic pyrido[4,3-b]carbazole framework. nih.gov This late-stage ring construction is advantageous for creating a variety of A-ring substituted derivatives. nih.gov For instance, the synthesis of olivacine has been achieved using this method, though the oxidative cyclization step to form the pyrido[4,3-b]carbazole system can be challenging. nih.gov
Another approach utilizes a palladium(II)-catalyzed double C-H activation to facilitate the oxidative cyclization of diarylamines. researchgate.net This methodology has been successfully applied in the formal total syntheses of several naturally occurring alkaloids, including ellipticine, 9-methoxyellipticine, olivacine, and 9-methoxyolivacine. researchgate.net An alternative oxidative ring closure is employed in an improved synthesis of ellipticine and 9-acetamidoellipticine, which overcomes issues of substituent loss during traditional acid-catalyzed cyclization. rsc.org
Table 1: Examples of Oxidative Cyclization in this compound Synthesis
| Target Compound | Precursor Type | Key Reaction | Catalyst/Reagent | Ref |
|---|---|---|---|---|
| Olivacine and derivatives | Diarylamine | Heck-type oxidative cyclization | Palladium catalyst | nih.gov |
| Ellipticine, Olivacine | Diarylamine | Double C-H activation/cyclization | Palladium(II) | researchgate.net |
| Ellipticine | 2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethylidene}-indolin-3-one | Oxidative ring closure | Not specified | rsc.org |
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic systems like this compound, aiming to reduce environmental impact by using benign solvents, minimizing waste, and improving energy efficiency. sci-hub.se
A significant advancement is the use of microwave-assisted synthesis. Microwave heating can accelerate reaction rates, leading to shorter reaction times and often higher yields of pure products compared to conventional heating methods. bohrium.com This technique is considered more environmentally friendly and has been successfully used to prepare pyrido[2,3-c]carbazoles, isomers of the [4,3-b] system. bohrium.com The synthesis involved cyclization with polyphosphoric acid (PPA) as a catalyst under microwave irradiation, which demonstrated remarkable catalytic activity and led to increased yields. bohrium.com
Another key principle of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives, such as water. sci-hub.se Researchers have developed domino reactions in water to generate fused carbazole systems. For example, the synthesis of tetrahydro-1H-pyrido[3,2,1-jk]carbazoles has been achieved through a domino Fischer indole reaction followed by an intramolecular cyclization sequence conducted in water under microwave irradiation. sci-hub.se This approach provides a highly atom-efficient and green pathway to complex carbazole derivatives with minimal need for purification. sci-hub.se While not a direct synthesis of the this compound system, these methods highlight the potential for applying green chemistry principles to its synthesis and that of its analogues. sci-hub.sebohrium.com
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral, optically active this compound derivatives is of significant interest due to the stereospecific interactions of such molecules with biological targets. Methodologies that control the three-dimensional arrangement of atoms are crucial for accessing enantiomerically pure compounds.
An effective strategy for producing optically active octahydro-6H-pyrido[4,3-b]carbazole derivatives involves the Fischer indolization of a chiral decahydroisoquinolone with phenylhydrazine. researchgate.net This reaction has been shown to proceed with complete regioselectivity, yielding the linear tetracyclic product without the formation of angularly annulated byproducts. researchgate.net The absolute and relative configuration of the resulting tetracyclic product can be confirmed through single-crystal X-ray crystallography of a suitable derivative. researchgate.net This approach allows for the creation of a specific stereoisomer, which can then be further derivatized to explore structure-activity relationships. researchgate.net
Total Synthesis of Naturally Occurring this compound Alkaloids
The this compound skeleton is the core structure of several naturally occurring alkaloids with significant biological activity, most notably the anticancer agents ellipticine and olivacine. researchgate.netacs.org The total synthesis of these and related alkaloids has been a major focus of synthetic organic chemistry, leading to the development of numerous innovative strategies.
The Fischer indole synthesis is a classic and widely used method for constructing the indole or carbazole framework within these alkaloids. researchgate.net It has been applied to the total synthesis of natural products like ellipticine. researchgate.net
More contemporary methods often rely on metal-catalyzed reactions. For example, the total syntheses of ellipticine, 9-methoxyellipticine, olivacine, and 9-methoxyolivacine have been achieved using a palladium-catalyzed tandem cyclization/cross-coupling reaction as the key step. researchgate.netresearchgate.net Another powerful approach is a regioselective 6-endo reductive cyclization of 2-indolylacyl radicals, which provides a straightforward route to the olivacine skeleton and has been successfully applied to the total synthesis of (±)-guatambuine, a tetrahydro derivative of olivacine. acs.org
Other notable syntheses include that of 9-hydroxy-6H-pyrido[4,3-b]carbazole and 5-(hydroxymethyl)-11-methyl-6H-pyrido[4,3-b]carbazole, which have been prepared to investigate the biological effects of substituent modifications on the ellipticine framework. nih.govacs.org
Table 2: Selected Total Syntheses of this compound Alkaloids
| Alkaloid | Key Synthetic Strategy | Reference |
|---|---|---|
| (±)-Guatambuine | 6-Endo reductive cyclization of a 2-indolylacyl radical | acs.org |
| Ellipticine | Palladium-catalyzed tandem cyclization/cross-coupling | researchgate.netresearchgate.net |
| Olivacine | Palladium-catalyzed tandem cyclization/cross-coupling | researchgate.netresearchgate.net |
| 9-Methoxyellipticine | Palladium-catalyzed tandem cyclization/cross-coupling | researchgate.netresearchgate.net |
| 9-Hydroxy-6H-pyrido[4,3-b]carbazole | Not specified in abstract | nih.gov |
| 5-Formyl-11-methyl-6H-pyrido[4,3-b]carbazole | Not specified in abstract | rsc.org |
Synthesis of Bis-Pyrido[4,3-b]carbazole Structures
In an effort to enhance biological activity, researchers have designed and synthesized molecules in which two this compound units are covalently linked together. rsc.org These "bis-intercalating" agents, often referred to as bisellipticines, are designed with the hypothesis that they can bind more strongly to DNA by intercalating at two sites simultaneously. rsc.orgrsc.org
The synthesis of these dimeric structures typically involves linking two pre-formed ellipticine or pyrido[4,3-b]carbazole monomers. rsc.org A common strategy involves connecting two units at their C-5 positions. rsc.org The linkage is achieved using a flexible alkyl chain that is attached to each tetracyclic system via amide bonds. rsc.orgrsc.org The preparation of these complex molecules first requires the synthesis of new ellipticine "monomers" that are functionalized to allow for the coupling reaction. rsc.org This can include the synthesis of alkaloids like 5-formyl-11-methyl-6H-pyrido[4,3-b]carbazole, which can serve as a handle for further elaboration into the bis-structure. rsc.org
Computational and Theoretical Investigations of 6h Pyrido 4,3 B Carbazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of 6H-Pyrido[4,3-b]carbazole. researchgate.netresearchgate.net These methods allow for the detailed analysis of molecular orbitals, electron density distribution, and other key electronic parameters.
Molecular Orbitals and Electron Density Distribution
The molecular orbitals of this compound are delocalized across its planar aromatic system. The distribution of electron density is not uniform, with certain regions exhibiting higher or lower electron density. This distribution is crucial for understanding the molecule's reactivity and its ability to interact with other molecules. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions and charge distributions. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and stability. preprints.orgnih.gov For ellipticine (B1684216), the HOMO-LUMO energy gap has been calculated to be 3.821 eV, suggesting moderate chemical reactivity and the occurrence of charge transfer interactions within the molecule. preprints.org The HOMO is primarily located on the carbazole (B46965) moiety, indicating its electron-donating nature, while the LUMO is distributed over the pyridyl part of the molecule. This separation of frontier orbitals is characteristic of donor-acceptor systems. nankai.edu.cn
Conformational Analysis and Molecular Stability Studies
While the core structure of this compound is rigid and planar, conformational analysis becomes important when considering its derivatives with flexible side chains. mdpi.com Computational studies have explored different conformations to determine their relative stabilities. For instance, the conformational inversion of the D ring in a reduced variant of ellipticine led to the discovery of a previously unknown conformer. researchgate.net The stability of these conformations can influence the molecule's ability to bind to its biological targets.
Molecular Dynamics Simulations of Intermolecular Interactions (e.g., DNA binding, protein binding)
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with biological macromolecules over time. These simulations have provided significant insights into the binding of this compound and its derivatives with DNA and proteins.
One of the primary mechanisms of action for ellipticine is its intercalation into DNA. mdpi.comdeepdyve.com MD simulations have been used to model this process, showing how the planar aromatic ring of the molecule stacks between the base pairs of the DNA double helix. deepdyve.comnih.gov These simulations have also been used to study the binding of ellipticine derivatives to specific DNA structures, such as G-quadruplexes found in the promoter regions of oncogenes like c-MYC. acs.org
Furthermore, MD simulations have been employed to investigate the interactions of this compound derivatives with protein targets, such as topoisomerase II and various kinases. mdpi.comnih.govresearchgate.net These simulations help to identify the key amino acid residues involved in binding and to understand the forces that stabilize the drug-protein complex. For example, docking studies have shown that ellipticine derivatives can bind to the active site of proteins like spleen tyrosine kinase (SYK), phosphoinositide 3-kinase (PI3K), and Bruton's tyrosine kinase (BTK), which are implicated in leukemia. nih.gov
Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR, Mass Spectrometry)
Computational methods can predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
| Spectroscopic Data | Predicted Values for this compound and its derivatives |
| ¹H NMR | The chemical shifts of protons on the this compound scaffold are influenced by substituents. For example, conversion of an aldehyde to a carboxylic acid at the 11-position leads to an upfield shift of the C1 and C10 protons. mdpi.com |
| UV-Vis | Calculations have shown that structural fluctuations can cause a significant red-shift in the absorption spectra. ictp.it |
| IR | The N–H stretching mode for ellipticine has been calculated at 3680.55 cm⁻¹, which is slightly higher than the typical range of 3300–3600 cm⁻¹. The C-H stretching modes of the methyl groups are calculated at 3021 and 3153 cm⁻¹. preprints.org |
| Mass Spectrometry | High-resolution mass spectrometry data has been used to confirm the elemental composition of synthesized this compound derivatives. mdpi.com |
In Silico Screening and Virtual Ligand Design for Target Identification
In silico screening and virtual ligand design are computational techniques used to identify new drug candidates and to optimize their properties. nih.govscilit.com These methods have been applied to this compound to discover novel derivatives with improved anticancer activity. nih.gov
Virtual screening involves docking large libraries of compounds into the binding site of a biological target to identify potential hits. nih.gov This approach has been used to identify ellipticine as a potential modulator of angiogenesis. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have also been performed on ellipticine analogues to correlate their chemical structures with their biological activities. nih.govacs.org These models can then be used to predict the activity of new, unsynthesized compounds.
Based on the insights gained from computational studies, new derivatives of this compound can be designed with modified substituents to enhance their binding affinity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov For example, molecular modeling has suggested that substitution at the 11-position with bulky groups could inhibit DNA intercalation, potentially reducing off-target effects. mdpi.com
Mechanistic Insights from Computational Models (e.g., DNA intercalation geometry)
Computational and theoretical models have been instrumental in elucidating the mechanistic details of how this compound and its derivatives interact with DNA. These studies, ranging from molecular modeling to quantum mechanical calculations and high-resolution structural analysis of related compounds, provide a detailed picture of the intercalation geometry and the forces driving this interaction.
Molecular modeling studies have revealed that derivatives of this compound primarily bind to DNA through intercalation, with a notable preference for guanine-cytosine (GC) rich sequences. nih.gov The specific geometry of this intercalation is influenced by the nature and position of substituents on the pyridocarbazole framework. For instance, a derivative with a 2-(ω-amino)alkyl group has been shown to achieve a complete overlap with the stacked GC base pairs, resulting in a highly stable intercalative complex. nih.gov In contrast, a 5-tethered ureido derivative exhibits only a partial overlap, leading to a less stable complex. nih.gov This highlights the critical role of substituent positioning in dictating the precise fit and stability of the compound within the DNA double helix.
High-resolution X-ray crystallography of ellipticine, a well-known derivative of this compound, complexed with a DNA oligonucleotide has provided precise geometric parameters of the intercalated state. csic.esnih.govresearchgate.net These studies confirm that the planar ellipticine molecule inserts itself between the DNA base pairs, oriented parallel to them. csic.esnih.gov This insertion causes a significant distortion in the DNA structure, most notably an unwinding of the helix and a separation of the base pairs at the intercalation site to approximately 6.9 Å. csic.es
Molecular dynamics simulations of ellipticine have further refined this model, suggesting that the pyridine (B92270) ring of the chromophore is positioned within the major groove of the DNA. researchgate.net The interaction is predominantly stabilized by van der Waals and hydrophobic forces between the planar aromatic rings of the this compound scaffold and the DNA bases. deepdyve.com Quantum mechanical calculations have supported these findings, indicating that stacking interactions are the primary contributors to the binding energy. deepdyve.com
The binding affinity of various this compound derivatives to DNA has been quantified, showing a wide range depending on the specific chemical modifications. These experimental binding constants correlate well with the relative stabilities of the DNA-intercalated complexes predicted by computational models. nih.gov
| Derivative Type | Binding Constant (Ka) M-1 | Intercalation Geometry | Preferred Binding Site |
| 2-(ω-amino)alkyl substituted | High (e.g., up to 4.5 x 107) nih.gov | Complete overlap with base pairs nih.gov | GC-rich regions nih.gov |
| 5-(ω-amino)alkylcarbamyl substituted | High | Favorable intercalation | GC-rich regions nih.gov |
| ω-ureido substituted | Lower than amino derivatives nih.gov | Half overlap with base pairs nih.gov | GC-rich regions nih.gov |
Mechanistic Elucidation of Biological Activities Pre Clinical Focus
Cellular Pathway Perturbations
Apoptosis Induction Pathways (Mitochondrial and Extrinsic)
6H-Pyrido[4,3-b]carbazole derivatives are potent inducers of apoptosis, employing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to elicit programmed cell death in cancer cells. dntb.gov.uamdpi.com
The extrinsic pathway is initiated by the upregulation of the Fas/APO-1 receptor and its corresponding ligand (FasL). dntb.gov.uamdpi.com This engagement leads to the activation of caspase-8, a key initiator caspase in this pathway. dntb.gov.ua
Simultaneously, the intrinsic or mitochondrial pathway is triggered. This involves the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. mdpi.com Ellipticine (B1684216) treatment leads to a disruption of the mitochondrial membrane potential, facilitating the release of pro-apoptotic factors into the cytoplasm. mdpi.com This event culminates in the activation of caspase-9. dntb.gov.ua
A crucial feature of the apoptotic mechanism induced by these compounds is the cross-talk between the two pathways. Activated caspase-8 can cleave Bid, a pro-apoptotic Bcl-2 family protein. The truncated Bid (tBid) then translocates to the mitochondria, amplifying the intrinsic pathway signaling. This integrated signaling cascade converges on the activation of executioner caspase-3, leading to the systematic dismantling of the cell. dntb.gov.uamdpi.com This dual-pathway induction ensures a robust and efficient apoptotic response.
Table 1: Key Proteins in Apoptosis Pathways Modulated by this compound Derivatives
| Pathway | Modulated Protein | Role in Apoptosis |
| Extrinsic Pathway | Fas/APO-1 | Death receptor; initiates apoptosis upon ligand binding. |
| Fas Ligand (FasL) | Binds to Fas receptor to trigger signaling. | |
| Caspase-8 | Initiator caspase activated by Fas signaling. | |
| Intrinsic Pathway | Bcl-2 family | Regulate mitochondrial membrane integrity. |
| Caspase-9 | Initiator caspase activated by mitochondrial stress. | |
| Amplification | Bid | Links extrinsic to intrinsic pathway. |
| Execution | Caspase-3 | Executioner caspase; cleaves cellular substrates. |
Cell Cycle Arrest Mechanisms
A primary mechanism of the anti-proliferative activity of this compound derivatives is the induction of cell cycle arrest, predominantly at the G2/M transition phase. dntb.gov.uaresearchgate.net This prevents cancer cells from proceeding into mitosis and dividing.
This G2/M block is often mediated through the p53 tumor suppressor pathway. dntb.gov.uanih.gov Treatment with ellipticine has been shown to increase the protein expression of p53. dntb.gov.ua Activated p53 can, in turn, induce the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21/WAF1. dntb.gov.ua These inhibitors bind to and inactivate the cyclin-dependent kinase complexes that are necessary for cell cycle progression.
Specifically, the arrest in the G2 phase is associated with the inhibition of the p34(cdc2) kinase (also known as CDK1), a critical enzyme for entry into mitosis. nih.gov The activity of this kinase is tightly regulated by its association with Cyclin B1. Ellipticine and its derivatives have been shown to disrupt the CDK1/Cyclin B1 complex, thereby preventing the cell from overcoming the G2 checkpoint. nih.gov In some cellular contexts, particularly in cells with mutant p53, an arrest in the S and G2/M phases has also been observed. nih.gov
Table 2: Key Regulators of Cell Cycle Arrest Induced by this compound Derivatives
| Checkpoint | Modulated Protein | Function |
| G2/M | p53 | Tumor suppressor; transcriptionally activates p21. |
| p21/WAF1 | Cyclin-dependent kinase inhibitor; inhibits CDK complexes. | |
| CDK1 (p34cdc2) | Kinase essential for G2 to M phase transition; activity is inhibited. | |
| Cyclin B1 | Regulatory partner of CDK1; levels can be decreased. |
Autophagy Modulation
The role of this compound derivatives in modulating autophagy—a cellular self-digestion process—is an emerging area of investigation. As a DNA-damaging agent, ellipticine has been noted to act as a regulator in autophagy-related cell death, a process that can involve the cooperation of p53 and the Akt signaling pathway. nih.gov Some alkaloids with structures related to this compound have been shown to promote autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a master regulator of cell growth and autophagy. nih.gov This inhibition leads to the upregulation of autophagy markers like LC3-II. nih.gov However, the precise and detailed mechanisms by which ellipticine and its direct analogues directly modulate the core autophagic machinery, such as the Beclin 1 complex, are less characterized compared to their well-documented roles in apoptosis and cell cycle arrest. nih.gov
Inflammatory Signaling Cascade Interference
Derivatives of this compound exhibit significant anti-inflammatory properties, primarily through interference with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2). nih.govnih.gov
In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. researchgate.net IKK then phosphorylates IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription. researchgate.net
Pyridocarbazole compounds, such as the natural alkaloid Arvelexin, have been shown to inhibit this pathway. nih.gov They can block the activation of the IKK complex, thereby preventing IκBα phosphorylation and subsequent NF-κB activation. nih.gov This action effectively suppresses the expression of NF-κB-regulated inflammatory mediators, underpinning the anti-inflammatory activity of this class of compounds.
Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR)
The biological potency and mechanistic profile of this compound compounds are profoundly influenced by their chemical structure. The planar, tetracyclic ring system is a key pharmacophoric feature, enabling the primary mechanism of DNA intercalation. mdpi.com However, modifications to this core structure, including the addition of various substituents and changes in their positions, can dramatically alter activity.
Impact of Substituent Effects on Biological Activity (e.g., C-9 hydroxylation)
The nature and position of substituents on the this compound skeleton are critical determinants of biological activity.
Other substitutions also significantly modulate activity. For example, a study on 5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazole derivatives found that a 9-hydroxy-1-(4'-amino-2'-methoxy)phenyl substituent resulted in a compound with four times greater activity than ellipticine against a kidney cancer cell line. nih.gov This demonstrates that bulky, functionalized groups at positions C-1 and C-9 can enhance cytotoxic effects.
Table 3: Influence of Substitution on the Biological Activity of this compound Derivatives
| Base Compound/Derivative | Key Substituent(s) | Observed Biological Effect |
| 9-Hydroxy-6H-pyrido[4,3-b]carbazole | 9-OH | Reported to be inactive in a P388 leukemia model. |
| 9-Hydroxy-N-methylellipticinium | 9-OH, N-CH₃ at pyridinium (B92312) nitrogen | Clinically successful drug with high cytotoxic activity. nih.gov |
| 5,6-dimethyl-9-hydroxy-1-(4'-amino-2'-methoxy)phenyl-6H-pyrido[4,3-b]carbazole | 1-Aryl group, 9-OH, 5-CH₃, 6-CH₃ | Displayed significantly higher cytostatic activity than ellipticine in specific cell lines. nih.gov |
| 5-(Hydroxymethyl)-11-methyl-6H-pyrido[4,3-b]carbazole N-methylcarbamate | 5-CH₂OCONHCH₃, 11-CH₃ | More potent antitumor agent than ellipticine in a P388 leukemia model. |
Positional Isomerism and Pharmacophore Mapping
Positional isomerism plays a crucial role in the activity of pyridocarbazoles. Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) and olivacine (B1677268) (1,5-dimethyl-6H-pyrido[4,3-b]carbazole) are structural isomers that differ only in the placement of one methyl group. nih.gov Both compounds exhibit potent antitumor activity, largely through DNA intercalation and topoisomerase II inhibition, indicating that the core pharmacophore is tolerant to this specific isomeric change. nih.gov
Pharmacophore mapping for this class of compounds identifies the planar, electron-rich tetracyclic aromatic system as the essential feature for DNA intercalation. mdpi.com The planarity allows the molecule to slide between the base pairs of the DNA double helix. The specific interactions and binding affinity are further modulated by side chains. For instance, the position of tethered side chains significantly impacts DNA binding. Molecular modeling has shown that derivatives with an aminoalkyl group tethered at the C-2 position can fully overlap with stacked GC base pairs, forming a stable intercalative complex. In contrast, a similar side chain tethered at the C-5 position may only achieve partial overlap, leading to a less stable complex. This demonstrates that not only the presence but also the precise location and orientation of substituents are critical for optimizing the interaction with biological targets like DNA.
Stereochemical Influences on Target Recognition
Detailed research elucidating the specific influences of stereochemistry on the target recognition of this compound derivatives is not extensively covered in the available literature. While the synthesis of optically active octahydro-6H-pyrido[4,3-b]-carbazole derivatives has been reported, subsequent studies detailing how different enantiomers or diastereomers interact with biological targets such as enzymes or DNA are limited. researchgate.net The planar, aromatic nature of the core this compound ring system is a primary determinant of its interaction with targets like DNA; however, the introduction of chiral centers, particularly in substituent groups, could impart stereospecific binding, an area that remains to be fully explored.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a strategy used in medicinal chemistry to modify the physicochemical properties of a compound while retaining its biological activity. Within the this compound framework, this approach has been explored to develop analogs with improved therapeutic profiles.
A notable example involves the replacement of a carbon atom with a nitrogen atom in the carbazole (B46965) ring system. The 9-aza derivative of olivacine, known as Pazelliptine, is a bioisoster of the natural alkaloid. nih.gov This modification, replacing the C-9 with nitrogen, results in a compound that exhibits greater antitumor activity and lower toxicity compared to ellipticine. nih.gov Such aza-derivatives are less susceptible to certain metabolic oxidations that can lead to harmful reactive intermediates. nih.gov
Another instance of bioisosterism is the development of a 3-aza analog of olivacine, 1,5-dimethyl-6H-pyridazino[4,5-b]carbazole. In this molecule, the pyridine (B92270) D-ring of the pyrido[4,3-b]carbazole system is replaced by a pyridazine (B1198779) ring. This modification represents a significant alteration of the core scaffold while maintaining a structural relationship to the parent alkaloid.
Mechanisms in Pre-clinical Disease Models (e.g., in vitro cancer cell lines, in vivo animal models)
The biological activities of this compound derivatives have been evaluated in a range of pre-clinical models. In vitro studies commonly utilize a panel of human cancer cell lines to assess antiproliferative and cytostatic effects. These include lines for lung adenocarcinoma (A549), kidney cancer (A498), colon cancer (HT29), leukemia (L1210, CCRF/CEM), and breast cancer (MCF-7). nih.govijrpc.comnih.govmdpi.com In vivo assessments have been conducted in murine models, such as P388 lymphocytic leukemia, to evaluate the antitumor efficacy of these compounds in a whole-organism context. nih.gov
Antiproliferative Mechanisms (e.g., cytostatic effects)
The antiproliferative activity of this compound derivatives, particularly the well-studied alkaloids ellipticine and its isomer olivacine, is multimodal. The primary mechanisms are directly related to their interaction with DNA and essential nuclear enzymes.
DNA Intercalation and Topoisomerase II Inhibition : The planar, polycyclic structure of the this compound scaffold is similar in size and shape to a purine-pyrimidine base pair, which allows it to insert, or intercalate, between the base pairs of the DNA double helix. mdpi.comnih.govwalshmedicalmedia.com This intercalation distorts the DNA structure, interfering with critical cellular processes like DNA replication and transcription. walshmedicalmedia.com Furthermore, this binding stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for managing DNA topology during replication. nih.govnih.govbohrium.comresearchgate.net By inhibiting topoisomerase II, these compounds lead to the accumulation of permanent DNA strand breaks, which ultimately triggers programmed cell death (apoptosis). mdpi.com
Interaction with p53 Tumor Suppressor Protein : Some derivatives have been shown to interact with the p53 protein, a critical tumor suppressor that regulates the cell cycle and apoptosis. nih.govresearchgate.net Ellipticine and its analogs can activate the transcriptional function of p53 and may restore the function of some mutant p53 forms by inducing a conformational shift towards the wild-type structure. walshmedicalmedia.comwalshmedicalmedia.com
Cell Cycle Arrest and Signaling Pathway Modulation : The cytotoxic effects of these compounds are also linked to the induction of cell cycle arrest. nih.gov The antitumor activity of ellipticine derivatives has been associated with the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways. nih.govbohrium.comresearchgate.net
The cytostatic and antiproliferative effects of several this compound derivatives have been quantified in various cancer cell lines, as detailed in the table below.
| Compound | Cancer Cell Line | Biological Activity | Reference |
|---|---|---|---|
| Compound 3c (a 5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazole) | A498 (Human Kidney Cancer) | Approximately four times more active than ellipticine. | nih.gov |
| Compound 3c (a 5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazole) | A549 (Human Lung Cancer) | Similar activity to ellipticine; outperformed cisplatin. | nih.gov |
| Compound 6f (a 1-phenyl-6H-pyrido[4,3-b]carbazole derivative) | L1210 (Murine Leukemia) | Over 20 times more active than ellipticine. | nih.gov |
| 5-(Hydroxymethyl)-11-methyl-6H-pyrido[4,3-b]carbazole N-methylcarbamate | P388 (Murine Lymphocytic Leukemia) | More potent antitumor agent than ellipticine in this model. Irreversibly blocked [3H]thymidine incorporation in HeLa cells. | nih.gov |
| 9-Hydroxy-6H-pyrido[4,3-b]carbazole | P388 (Murine Lymphocytic Leukemia) | Devoid of antitumor activity. | nih.gov |
| Compound 2 (9-methoxy-5,6-dimethyl-1-({[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino}methyl)-6H-pyrido[4,3-b]carbazole) | CCRF/CEM (Leukemia), MCF-7 (Breast Cancer) | Identified as a promising candidate due to high affinity for topoisomerase II and low genotoxicity. | mdpi.comnih.gov |
Anti-inflammatory Mechanisms
The this compound scaffold is associated with significant anti-inflammatory properties. nih.govbohrium.comresearchgate.net Pre-clinical research has shown that ellipticine can exert anti-inflammatory effects in macrophages, which are key cells in the immune response. One specific mechanism involves the targeting of the JNK/AP-1 signaling pathway. researchgate.net In studies using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines, ellipticine was found to regulate the expression of inflammatory factors by modulating this pathway. researchgate.net This suggests that the anti-inflammatory action of these compounds is, at least in part, due to their ability to interfere with intracellular signaling cascades that promote inflammation.
Antiviral Mechanisms
Carbazole-containing compounds have demonstrated notable antiviral activity across various studies. researchgate.netnih.gov The mechanisms of action appear to be virus-specific.
Anti-HIV Activity : A derivative of the isomeric pyrido[4,3-c]carbazole scaffold, 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, showed potent inhibition of HIV replication in H9 lymphocytes. nih.gov Ellipticine and its derivatives have also been studied for their anti-HIV activity, showing high efficacy with minimal toxic side effects in some pre-clinical evaluations. walshmedicalmedia.comwalshmedicalmedia.com
Inhibition of Viral Kinases : The antiviral mechanism for some indolocarbazole derivatives against human cytomegalovirus (HCMV) is attributed to the inhibition of the viral kinase UL97. nih.gov
Inhibition of Viral Attachment : In studies against Porcine Epidemic Diarrhea Virus (PEDV), a type of coronavirus, certain carbazole derivatives were found to exert their antiviral effect by functioning at the viral attachment stage, thus preventing the virus from binding to and entering host cells. nih.gov
Additionally, the broader class of indole (B1671886) alkaloids, which includes the pyrido[4,3-b]carbazoles, has shown potential against various RNA viruses. researchgate.net
Neuroprotective Mechanisms
While the broader class of carbazole alkaloids is recognized for possessing neuroprotective properties, specific pre-clinical studies detailing the neuroprotective mechanisms of this compound derivatives are not extensively documented in the current scientific literature. nih.gov The general neuroprotective effects of carbazoles are often linked to their antioxidant and anti-inflammatory activities, but dedicated mechanistic studies in neurodegenerative disease models for this specific scaffold are limited.
Derivative Synthesis and Analog Development for Sar Studies
Design Principles for 6H-Pyrido[4,3-b]carbazole Analogs
The design of novel this compound analogs is primarily guided by the goal of enhancing anticancer efficacy, improving selectivity for tumor cells, and reducing off-target toxicities. Key design principles revolve around modifying the planarity of the molecule to optimize DNA intercalation and altering electronic and steric properties to fine-tune interactions with target enzymes like topoisomerase II. researchgate.net The introduction of various substituents at different positions of the carbazole (B46965) nucleus is a common strategy to modulate the biological activity. For instance, the presence of electronegative ring nitrogen atoms allows for protonation under physiological conditions, and the resulting positive charge is believed to stabilize the binding of these derivatives to DNA. ptfarm.pl Concurrently, lipophilic moieties are often incorporated to improve the penetration of membrane barriers. ptfarm.pl
Structure-activity relationship studies have revealed that substitutions on the A-ring of the carbazole system can significantly impact biological activity. researchgate.net A prime example is 9-hydroxyellipticine, which exhibits high DNA affinity and potent activity against L1210 murine leukemia. researchgate.net Molecular modeling is also employed to predict how substitutions, such as bulky or mobile functional groups at the 11-position, might influence the intercalation process and potentially mitigate undesirable side effects. mdpi.com
Synthetic Strategies for Core Modification and Side Chain Introduction
The synthetic exploration of the this compound scaffold involves a variety of strategies to introduce functional groups and side chains at specific positions, thereby generating a diverse range of analogs for SAR studies.
Functionalization at Nitrogen Atoms (e.g., N-6 methylation)
Functionalization of the nitrogen atoms within the this compound core, particularly the pyridinic nitrogen (N-2) and the carbazolic nitrogen (N-6), plays a crucial role in modulating the compound's properties. N-6 methylation is a common modification. For example, in the synthesis of 1-phenyl substituted derivatives, N-6 methylation is a key step in creating analogs of the natural alkaloid olivacine (B1677268). ptfarm.pl The introduction of a methyl group at the N-6 position can influence the compound's lipophilicity and its interaction with biological targets.
Substitution on Aromatic Rings (e.g., C-1, C-9, C-11 positions)
Modifications on the aromatic rings of the this compound nucleus are extensively explored to understand their impact on biological activity.
C-1 Substitution: A number of 1-substituted derivatives have been synthesized and evaluated for their cytostatic activity. For instance, studies on 5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazole derivatives have shown that certain substitutions at the C-1 position can lead to remarkable cytostatic effects against human cancer cell lines, with some compounds exhibiting significantly higher activity than ellipticine (B1684216). nih.gov The introduction of a phenyl group at the C-1 position has also been investigated, with some derivatives showing potent activity against murine leukemia cell lines. nih.gov
C-9 Substitution: The C-9 position has been a key target for modification. The synthesis of 9-hydroxy-6H-pyrido[4,3-b]carbazole has been reported, although this specific compound was found to be devoid of antitumor activity in a murine leukemia model. nih.gov However, the introduction of a hydroxyl group at this position in the ellipticine scaffold (9-hydroxyellipticine) is known to enhance its anticancer properties. Further modifications at the C-9 position, such as the introduction of a methoxy (B1213986) group, are features of naturally occurring potent analogs like 9-methoxyellipticine. researchgate.netnih.gov Conversely, substituting the 9-position with a methylsulfoxyl group has been shown to lead to a complete loss of activity in certain 1-phenyl-6H-pyrido[4,3-b]carbazole derivatives. ptfarm.pl
C-11 Substitution: The C-11 position has also been a site for synthetic modifications. The synthesis of 5-(hydroxymethyl)-11-methyl-6H-pyrido[4,3-b]carbazole has been accomplished, and its N-methylcarbamate derivative was found to be a more potent antitumor agent than ellipticine in P388 lymphocytic leukemia. nih.gov More recent efforts have focused on a more thorough functionalization of the C-11 position, with the synthesis of novel 11-substituted ellipticines showing potent and divergent effects on cancer cell growth. mdpi.com
| Position | Substituent | Observed Effect on Antitumor Activity |
| C-1 | Phenyl and substituted phenyl | Can significantly increase cytostatic activity. nih.govnih.gov |
| C-9 | Hydroxy | Devoid of activity in the parent this compound, but enhances activity in ellipticine. nih.gov |
| C-9 | Methylsulfoxyl | Led to a complete loss of activity in some derivatives. ptfarm.pl |
| C-11 | Hydroxymethyl and N-methylcarbamate | The N-methylcarbamate derivative showed higher potency than ellipticine. nih.gov |
Incorporation of Heterocyclic Moieties
The incorporation of additional heterocyclic rings onto the this compound framework represents a strategy to create more complex and potentially more potent analogs. This can be achieved through various synthetic methodologies, including palladium-catalyzed cross-coupling reactions. For example, pyrazino-fused carbazoles and carbolines have been synthesized by combining intermolecular C-N bond formation with intramolecular C-C bond formation. nih.gov The synthesis of carbazole derivatives bearing pyridopyrimidine-substituted sulfonamides has also been reported. researchgate.net The addition of these heterocyclic moieties can significantly alter the electronic distribution, steric profile, and hydrogen bonding capabilities of the parent molecule, leading to novel biological activities. For instance, the fusion of a pyrazole (B372694) ring to the pyridine (B92270) moiety of the carbazole system can be achieved through cyclocondensation reactions, offering a pathway to novel pyrazolo[4,3-b]pyridyl carbazole derivatives.
Combinatorial Chemistry and Library Synthesis of 6H-Pyrido[4,3-b]carbazoles
While rational design has been the primary approach for developing this compound analogs, the principles of combinatorial chemistry and library synthesis offer a powerful tool for the rapid generation of a large number of diverse compounds for high-throughput screening. Although specific literature on the large-scale combinatorial synthesis of this compound libraries is not abundant, the synthetic strategies developed for this scaffold are amenable to such approaches. For instance, the development of synthetic strategies for the construction of pyrido[4,3-d]pyrimidine (B1258125) libraries highlights the feasibility of applying similar methodologies to the isomeric pyrido[4,3-b]carbazole system. lookchem.com A combinatorial approach could involve the parallel synthesis of analogs with diverse substituents at key positions like C-1, C-9, and C-11, allowing for a more comprehensive exploration of the structure-activity landscape.
Prodrug Strategies and Targeted Delivery Conjugates (Conceptual)
To enhance the therapeutic index of this compound derivatives, prodrug strategies and targeted delivery systems are being conceptually explored. A prodrug is an inactive or less active precursor that is metabolized in the body to the active drug. This approach can improve the drug's pharmacokinetic properties, such as solubility and bioavailability, and can also help in targeting the drug to specific tissues.
Ellipticine itself can be considered a prodrug, as its pharmacological effects are mediated by enzymatic activation by cytochrome P450 (CYP) enzymes, leading to the formation of covalent DNA adducts in target tissues. nih.gov This understanding opens the door for designing novel prodrugs that are selectively activated in the tumor microenvironment, which often has a different metabolic profile than healthy tissues.
Targeted delivery involves conjugating the this compound cytotoxic agent to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically recognizes and binds to receptors overexpressed on cancer cells. This strategy aims to concentrate the drug at the tumor site, thereby increasing its efficacy and reducing systemic toxicity. While specific examples of targeted delivery conjugates of 6H-pyrido[4,3-b]carbazoles are still in the conceptual or early developmental stages, the principles have been widely applied to other anticancer agents and hold significant promise for this class of compounds.
Pre Clinical Pharmacological and Adme Studies Non Human
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
In vitro ADME studies are fundamental in early drug development, providing insights into a compound's potential pharmacokinetic behavior without the use of live animal models. These assays evaluate how a compound is absorbed and distributed, and how it is metabolized and cleared by the body's enzyme systems.
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. researchgate.netsolvobiotech.com Studies using liver-derived systems, such as hepatic microsomes, are employed to assess the susceptibility of a compound to biotransformation. researchgate.net For the 6H-pyrido[4,3-b]carbazole derivative ellipticine (B1684216), metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov
In vitro incubations of ellipticine with human liver microsomes have identified several major metabolites. nih.gov The formation of these metabolites is catalyzed by specific CYP isozymes, with CYP1A1/2 and CYP3A4 playing dominant roles. nih.gov The primary oxidative metabolites identified are 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, 13-hydroxyellipticine, and ellipticine N(2)-oxide. nih.gov Studies have specifically attributed the formation of 9-hydroxyellipticine to CYP1A1/2, while 13-hydroxyellipticine and ellipticine N(2)-oxide are predominantly produced by CYP3A4. nih.gov
Further studies using mouse hepatic microsomes confirmed the formation of 9-hydroxyellipticine, 12-hydroxyellipticine, and 13-hydroxyellipticine, demonstrating a correlation between the rate of metabolism and the activity of Cyp1a/3a enzymes. researchgate.net
Table 1: Key Metabolites of Ellipticine and Associated CYP Enzymes
| Metabolite | Mediating Enzyme(s) | Source |
|---|---|---|
| 9-Hydroxyellipticine | CYP1A1/2 | nih.gov |
| 7-Hydroxyellipticine | CYP1A1/2 | nih.gov |
| 13-Hydroxyellipticine | CYP3A4 | nih.gov |
| Ellipticine N(2)-oxide | CYP3A4 | nih.gov |
The extent to which a drug binds to plasma proteins, such as albumin, is a key factor influencing its distribution and availability to target tissues. wikipedia.org Only the unbound, or free, fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org Therefore, a high degree of plasma protein binding can act as a reservoir, potentially prolonging the drug's half-life. wikipedia.org Acidic drugs typically bind to albumin, while basic drugs tend to bind to alpha-1 acid glycoprotein. youtube.com While specific quantitative data on the plasma protein binding percentage for this compound or its derivatives were not detailed in the reviewed literature, its importance as a key ADME parameter is well-established.
A drug's ability to cross biological membranes is fundamental to its absorption and distribution. The Caco-2 cell monolayer, derived from a human colon cancer cell line, is a widely used in vitro model that mimics the human intestinal epithelium. nih.gov This model is used to predict the oral absorption of compounds by measuring their rate of transport, or apparent permeability coefficient (Papp). nih.govresearchgate.net
The chemical structure of ellipticine, a lipophilic compound, allows it to readily penetrate biological membranes. walshmedicalmedia.commedkoo.com This characteristic is crucial for its entry into cells to exert its effects. walshmedicalmedia.com The presence of both uncharged (lipophilic) and protonated species at physiological pH facilitates this membrane penetration. medkoo.comptfarm.pl While specific Papp values from Caco-2 assays for this compound derivatives are not specified in the available literature, their inherent lipophilicity suggests an aptitude for membrane permeation. walshmedicalmedia.commedkoo.com
In Vivo Pharmacokinetics (PK) in Animal Models
In vivo pharmacokinetic studies in animal models are essential to understand how a drug and its metabolites behave in a whole organism. These studies measure the concentration of the drug in biological fluids, typically plasma, over time following administration.
Bioavailability refers to the fraction of an administered drug that reaches systemic circulation, while the clearance rate describes the volume of plasma cleared of the drug per unit of time. Studies in rats have provided specific values for the clearance of ellipticine. plos.org It is known to undergo strong metabolism in the liver, which contributes to its rapid elimination from the blood. nih.gov
Comparisons of different oral formulations in mice have also been performed, showing that preparations with improved solubility lead to higher tissue levels, suggesting enhanced absorption and bioavailability. nih.gov
Table 2: Pharmacokinetic Parameters of Ellipticine in Rats
| Parameter | Ellipticine | Ellipticine-Peptide Complex | Source |
|---|---|---|---|
| T1/2α (h) | 0.28 ± 0.10 | 0.40 ± 0.11 | plos.org |
| T1/2β (h) | 5.37 ± 1.25 | 11.23 ± 2.65 | plos.org |
| CL (L/h/kg) | 2.59 ± 0.53 | 0.99 ± 0.12 | plos.org |
| AUC(0-t) (mg/L*h) | 7.93 ± 1.62 | 20.33 ± 2.45 | plos.org |
CL: Clearance; AUC: Area under the concentration-time curve; MRT: Mean Residence Time; T1/2: Half-life
Understanding where a drug distributes within the body is crucial for assessing its potential efficacy and identifying target organs. Studies in multiple species, including mice and rats, have shown that ellipticine is very rapidly distributed from the blood. nih.gov Its excretion is largely complete within 24 hours. nih.gov The detection of ellipticine-DNA adducts in various organs of treated animals suggests that the compound or its active metabolites are distributed systemically via the bloodstream, reaching multiple tissues. nih.gov Furthermore, direct measurements following oral administration in mice confirmed the presence of ellipticine in various tissues. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ellipticine |
| 7-Hydroxyellipticine |
| 9-Hydroxyellipticine |
| 12-Hydroxyellipticine |
| 13-Hydroxyellipticine |
| Ellipticine N(2)-oxide |
| Albumin |
Excretion Pathways
Detailed information regarding the specific excretion pathways of this compound and its derivatives in preclinical models is limited in the currently available scientific literature. Pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), are crucial for the development of therapeutic agents. While the cytotoxic and genotoxic properties of this class of compounds have been a primary focus of research, comprehensive studies detailing their elimination from the body are not as extensively documented.
In general, for compounds of similar chemical nature, excretion can occur via renal and/or biliary routes. The physicochemical properties of a specific this compound derivative, such as its molecular weight, lipophilicity, and metabolic stability, would significantly influence its primary route of excretion. For instance, compounds with higher molecular weights are often preferentially eliminated through biliary excretion nih.gov. Studies on other complex heterocyclic compounds have shown that both fecal and renal excretion can be significant pathways mdpi.com. Without specific studies on this compound, its excretion profile remains an area requiring further investigation.
Mechanistic Toxicology in Pre-clinical Models
The toxicological properties of this compound derivatives are intrinsically linked to their mechanisms of action as potential anti-cancer agents. The primary mechanisms identified involve interactions with DNA and key cellular enzymes, leading to cytotoxicity and genotoxicity.
Cytotoxicity Mechanisms in Non-Clinical Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated in a variety of non-clinical cancer cell lines. The primary mechanism of cytotoxicity for many of these compounds is the induction of apoptosis, or programmed cell death ptglab.com. This is often a consequence of the DNA damage they cause.
One of the core mechanisms by which these compounds exert their cytotoxic effects is through the inhibition of DNA topoisomerase II researchgate.net. This enzyme is critical for managing the topological state of DNA during replication and transcription. By inhibiting topoisomerase II, this compound derivatives can lead to the accumulation of DNA strand breaks, which, if not repaired, trigger apoptotic pathways nih.govwalshmedicalmedia.com.
Furthermore, the planar structure of the this compound ring system allows it to intercalate into the DNA double helix nih.govptfarm.pl. This insertion between base pairs disrupts the normal function of DNA and can interfere with replication and transcription, ultimately leading to cell death walshmedicalmedia.compreprints.org. The binding affinity of these derivatives to DNA has been shown to correlate with their cytotoxic activity nih.gov.
Some derivatives have been observed to induce cell death through the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to cytotoxicity walshmedicalmedia.com.
The cytotoxic effects of various this compound derivatives have been quantified in numerous studies, often presenting the half-maximal inhibitory concentration (IC50) as a measure of potency.
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| 9-hydroxy-5,6-dimethyl-1-[N-[2-(dimethylamino)ethyl]carbamoyl]-6H-pyrido[4,3-b]carbazole | L1210 (Murine Leukemia) | 0.005 - 0.01 |
| 9-hydroxy-5,6-dimethyl-1-[N-[2-(dimethylamino)ethyl]carbamoyl]-6H-pyrido[4,3-b]carbazole | Colon 38 (Murine Colon Adenocarcinoma) | 0.005 - 0.01 |
| 5,6-dimethyl-9-hydroxy-1-(4'-amino-2'-methoxy)phenyl-6H-pyrido[4,3-b]carbazole (3c) | A498 (Human Kidney Cancer) | Reported to be four times more active than ellipticine |
| 1-phenyl-6H-pyrido[4,3-b]carbazole derivative (6f) | L1210 (Murine Leukemia) | Reported to be over 20 times more active than ellipticine |
Genotoxicity Assessments (e.g., Comet assay)
The genotoxic potential of this compound derivatives is a direct consequence of their ability to interact with and damage DNA. As DNA intercalators and topoisomerase II inhibitors, these compounds can induce DNA strand breaks, which is a hallmark of genotoxicity mdpi.comrsc.org.
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. While specific Comet assay data for the parent this compound is not widely published, studies on its well-known derivatives, such as ellipticine and olivacine (B1677268), have utilized this technique to demonstrate their genotoxic effects. The assay quantifies DNA damage by measuring the migration of DNA fragments in an electric field, creating a "comet" shape mdpi.com. The intensity and length of the comet tail are proportional to the amount of DNA damage mdpi.com.
Research on carbazole (B46965) derivatives has shown that even minor structural modifications can significantly impact their genotoxic properties, as demonstrated by variations in the Olive Tail Moment (OTM) in Comet assays mdpi.com. The genotoxicity of these compounds is a critical aspect of their toxicological profile, as DNA damage can lead to mutations and chromosomal aberrations if not properly repaired by the cell. The inhibition of DNA repair pathways is another potential mechanism of toxicity for these compounds, which could potentiate their DNA-damaging effects frontiersin.orgmdpi.com.
Advanced Analytical Methodologies in 6h Pyrido 4,3 B Carbazole Research
High-Resolution Spectroscopic Characterization for Structure Elucidation
Structural elucidation is the cornerstone of research into 6H-Pyrido[4,3-b]carbazole derivatives. It confirms the successful synthesis of new analogues and provides the foundational data for structure-activity relationship (SAR) studies. nih.gov To this end, a combination of high-resolution spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of this compound derivatives in solution. High-field NMR instruments (600 MHz and above) provide superior signal dispersion and sensitivity, which are crucial for resolving the complex spin systems of these polycyclic aromatic compounds.
Proton (¹H) NMR spectra provide information on the chemical environment of each hydrogen atom, including the number of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For instance, in studies of newly synthesized 1-substituted-6H-pyrido[4,3-b]carbazole derivatives, ¹H-NMR is routinely used to confirm the identity of the compounds. nih.gov In the parent carbazole (B46965) structure, aromatic protons typically appear in the range of δ 7.1-8.0 ppm. researchgate.net
Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization state. In various studies, the structures of newly synthesized carbazole derivatives were fully characterized using ¹H NMR, ¹³C NMR, and other analytical methods. frontiersin.orgdergipark.org.tr
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to make unambiguous assignments of all proton and carbon signals, especially for complex derivatives with multiple substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Carbazole
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-1, H-8 | 7.3 | 110 |
| H-2, H-7 | 7.4 | 130 |
| H-3, H-6 | 7.1 | 125 |
| H-4, H-5 | - | 120 |
| C-4a, C-4b | - | 123 |
| C-9a | - | 139 |
| NH | 8.0 | - |
| Data is for the parent carbazole structure in CDCl₃ and serves as a reference for the carbazole moiety within the this compound system. researchgate.net |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound compounds with extremely high accuracy. longdom.org Techniques like Time-of-Flight (TOF) and Orbitrap provide mass measurements with sub-ppm accuracy, allowing for the confident assignment of a unique molecular formula to the parent ion. longdom.org This is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown metabolites.
In addition to providing the exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of these molecules. nih.gov The fragmentation data offers structural insights by revealing characteristic losses of substituents or cleavages of the heterocyclic core. For example, in the analysis of ellipticine (B1684216) hydrochloride, two major fragment ions with m/z of 231.10 and 204.10 were identified. nih.gov The experimental precursor m/z for protonated ellipticine has been reported as 247.12355, which is consistent with the molecular formula C₁₇H₁₅N₂⁺. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for Ellipticine
| Parameter | Value |
| Molecular Formula | C₁₇H₁₄N₂ |
| Exact Mass | 246.1157 g/mol |
| Precursor Ion (M+H)⁺ | [C₁₇H₁₅N₂]⁺ |
| Experimental Precursor m/z | 247.12355 |
| Major Fragment Ions (m/z) | 232.10, 231.09, 204.08 |
| Data obtained from PubChem and related sources. nih.govnih.gov |
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq In the context of this compound research, FT-IR (Fourier Transform Infrared) spectroscopy is used to identify characteristic stretching and bending vibrations. For example, the N-H stretching vibration of the carbazole nitrogen typically appears as a sharp band in the region of 3400-3500 cm⁻¹. dergipark.org.tr Other characteristic bands for C=C, C=N, and aromatic C-H bonds can confirm the integrity of the heterocyclic ring system.
UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. drawellanalytical.com The extensive π-conjugated system of the this compound core gives rise to strong and characteristic absorption bands. oeno-one.eu The UV-Vis spectrum can be used to confirm the presence of the chromophore and can also be sensitive to substitution patterns and the molecular environment. For instance, the binding of ellipticine to macromolecules like poly(A) results in a noticeable red shift (bathochromic shift) in its long-wavelength absorption bands, which can be monitored to study molecular interactions. researchgate.net
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the separation of this compound derivatives from reaction mixtures and biological matrices, as well as for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of this compound compounds. nih.gov Reversed-phase (RP-HPLC) is the predominant mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
The method is highly versatile and has been successfully applied to the quantification of ellipticine and its primary metabolite, 9-hydroxyellipticine, in biological samples such as blood and plasma. nih.gov However, the chemical instability of some derivatives, such as 9-hydroxyellipticine, can be a challenge during HPLC analysis, potentially leading to the appearance of degradation peaks. tandfonline.comtandfonline.com Careful method development, including control of mobile phase pH, is crucial for accurate quantification.
Table 3: Example of HPLC Conditions for Ellipticine Analysis
| Parameter | Condition |
| Column | Newcrom R1 (Reversed-Phase) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV or Mass Spectrometry (MS) |
| For MS compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds. researchgate.net
While the high boiling point and potential thermal lability of larger this compound derivatives can make direct analysis challenging, GC-MS is a preferred method for the analysis of the core carbazole structure and its less complex derivatives. researchgate.net For less volatile or thermally unstable compounds, derivatization is a common strategy. Converting polar functional groups (like -NH or -OH) into more volatile and stable trimethylsilyl (B98337) (TMS) ethers or esters can significantly improve chromatographic performance and prevent on-column degradation. nist.gov This approach allows for the robust analysis of complex heterocyclic systems that would otherwise be unsuitable for GC-MS. nist.gov
Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction)
X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. For the this compound scaffold and its derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, revealing detailed information on bond lengths, bond angles, and intermolecular interactions. This data is fundamental for structure-activity relationship (SAR) studies, computational modeling, and understanding interactions with biological targets.
The planar, tetracyclic nature of the this compound core is a key feature confirmed by crystallographic studies. The analysis of ellipticine, a prominent member of this family, provides a clear example of the insights gained from this technique. The crystal structure of ellipticine has been resolved and is available in the Crystallography Open Database (COD).
Detailed crystallographic data for ellipticine reveals the specific spatial arrangement of the molecule in the solid state. Such analyses confirm the planarity of the ring system and the positions of the methyl substituents. This structural information is invaluable for understanding how the molecule intercalates with DNA, a primary mechanism of its anticancer activity.
| Parameter | Value |
|---|---|
| Compound Name | Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) |
| Database ID | COD 4514564 |
| Space Group | P n a 2₁ nih.gov |
| Crystal System | Orthorhombic |
Bioanalytical Methods for Quantitative Analysis in Biological Matrices (for pre-clinical studies)
Pre-clinical pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, are essential for drug development. These studies rely on robust and sensitive bioanalytical methods to accurately quantify the compound and its metabolites in biological matrices like plasma, blood, or tissue. For this compound derivatives, high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the predominant technique.
A key requirement for these methods is the ability to detect and quantify very low concentrations of the analyte in a complex mixture of endogenous substances. Method validation is performed according to regulatory guidelines to ensure reliability, and includes assessment of specificity, linearity, accuracy, precision, and stability.
For instance, a reversed-phase HPLC method has been developed for the detection and quantification of ellipticine and its primary metabolite, 9-hydroxyellipticine, in biological samples. nih.gov This method was successfully applied to determine the concentration of ellipticine in mouse and human blood and plasma, enabling the characterization of its pharmacokinetic profile. nih.gov The method utilized an internal standard to ensure accuracy and was sensitive enough to monitor the drug's biphasic decline in blood following intravenous administration. nih.gov Another study focused on the pharmacokinetics of ellipticine delivered via a peptide-based nanoparticle system in rats, also employing an effective HPLC method to quantify the drug in plasma. nih.govplos.org
The development of such methods involves optimizing several key parameters, including the choice of chromatographic column, mobile phase composition, extraction procedure, and detector settings. Liquid-liquid extraction or solid-phase extraction (SPE) are commonly used to isolate the drug from the plasma matrix before analysis.
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Matrix | Plasma, Blood nih.gov |
| Sample Preparation | Liquid-Liquid Extraction |
| Internal Standard | Utilized to ensure accuracy nih.gov |
| Application | Pharmacokinetic studies in mice and rats nih.govnih.gov |
The successful application of these validated bioanalytical methods is critical for understanding the in vivo behavior of this compound derivatives and for making informed decisions during the progression of these compounds from discovery to potential clinical use.
Future Directions and Emerging Research Avenues for 6h Pyrido 4,3 B Carbazole
Development of Highly Selective and Potent Analogs
A primary focus of future research is the rational design and synthesis of 6H-pyrido[4,3-b]carbazole analogs with enhanced potency and greater selectivity for cancer cells. Structure-activity relationship (SAR) studies are crucial in guiding these efforts. Research has shown that substitutions at various positions on the carbazole (B46965) ring system can dramatically influence cytotoxic activity. ptfarm.plnih.gov
For instance, the introduction of a lipophilic phenyl group at the 1-position, combined with various substituents at the 4' and 9-positions, has been explored to improve bioavailability and facilitate penetration through cell membranes. ptfarm.pl One study demonstrated that a derivative with an amino group at the 4'-position of the 1-phenyl substituent was over 20 times more active against a murine leukemia (L1210) cell line than the parent compound, ellipticine (B1684216). ptfarm.plnih.gov Similarly, another study on 5,6-dimethyl-1-substituted derivatives found a compound that was approximately four times more active than ellipticine against a human kidney cancer (A498) cell line. nih.gov
Conversely, some modifications can lead to a complete loss of activity, such as the substitution of the 9-position with a methylsulfoxyl group. ptfarm.pl These findings underscore the importance of precise molecular modifications. Future work will likely focus on creating extensive libraries of derivatives to further elucidate SAR, aiming to develop compounds that can overcome drug resistance and exhibit a wider therapeutic window.
| Compound | Modification | Target Cell Line | Relative Activity vs. Ellipticine | Reference |
|---|---|---|---|---|
| Compound 6f | 1-phenyl substituent with 4'-amino group | Murine Leukemia (L1210) | >20x more active | ptfarm.plnih.gov |
| Compound 3c | 5,6-dimethyl-1-substituted derivative | Human Kidney Cancer (A498) | ~4x more active | nih.gov |
| Compounds 6d, 6i | Substitution at 9-position with methylsulfoxyl group | Various | Loss of activity | ptfarm.pl |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. Computational models can accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of new compounds before their synthesis. rsc.org
Molecular modeling has already been employed to clarify the binding modes of these derivatives with their primary target, DNA. nih.gov These studies help in understanding how different substituents affect the stability of the drug-DNA complex. nih.gov By expanding these computational approaches, researchers can perform large-scale virtual screening of compound libraries to identify promising candidates. ML algorithms, trained on existing SAR data, can predict the cytotoxicity of novel, unsynthesized analogs, thereby prioritizing the most promising structures for chemical synthesis and biological testing. rsc.org This in silico approach saves significant time and resources, allowing for a more focused and efficient exploration of the vast chemical space surrounding the this compound scaffold.
Exploration of Novel Biological Targets and Undiscovered Mechanisms
While the classical mechanisms of action for this compound compounds like ellipticine are DNA intercalation and inhibition of topoisomerase II, recent evidence points towards a more complex, multimodal activity. researchgate.netresearchgate.net There is a growing understanding that these compounds interact with a variety of other cellular targets. researchgate.net
Studies have implicated the PI3K/AKT and MAPK signaling pathways in the antiproliferative ability of these compounds. researchgate.net The discovery that the cytotoxic activity of some derivatives does not directly correlate with their DNA binding affinity further supports the existence of alternative mechanisms. nih.gov Future research will focus on identifying these novel biological targets. Techniques such as proteomics and chemical biology approaches can be used to pull down protein partners and uncover new pathways affected by these compounds. Unraveling these undiscovered mechanisms is critical for developing next-generation analogs with improved selectivity and for identifying potential new therapeutic indications.
Advanced Delivery Systems for Enhanced Therapeutic Index
A significant hurdle in the clinical application of many potent anticancer agents, including this compound derivatives, is their poor solubility and potential for systemic toxicity. Advanced drug delivery systems offer a promising solution to enhance the therapeutic index of these compounds.
Expansion of Research into Other Disease Areas Beyond Oncology
The biological activity of the this compound scaffold is not limited to cancer. Emerging research has highlighted its potential in a variety of other disease areas, representing a significant avenue for future exploration.
Several derivatives have demonstrated notable antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net For example, 9-methoxyolivacine, an isomer of 9-methoxyellipticine, has shown potent activity against Mycobacterium tuberculosis, suggesting a potential role in developing new anti-tuberculosis drugs. researchgate.netresearchgate.net The broader carbazole family of compounds, to which 6H-pyrido[4,3-b]carbazoles belong, has been investigated for a wide range of pharmacological activities, including antibacterial and antifungal effects. mdpi.com Furthermore, some carbazole derivatives are being explored for their potential in treating neurodegenerative diseases and inflammatory conditions. acs.orgmdpi.com This expansion beyond oncology could lead to the development of novel therapeutics for a wide spectrum of human diseases based on the versatile this compound core structure.
| Compound Class/Derivative | Potential Application | Observed Activity | Reference |
|---|---|---|---|
| Ellipticine derivatives | Antimicrobial, Anti-inflammatory | General antimicrobial and anti-inflammatory effects noted in reviews. | researchgate.net |
| 9-Methoxyolivacine | Anti-tuberculosis | Strong inhibitory activity against Mycobacterium tuberculosis. | researchgate.netresearchgate.net |
| General Carbazole Derivatives | Antibacterial, Antifungal | Broad-spectrum antimicrobial activities. | mdpi.com |
Q & A
Q. What are the established synthetic methodologies for 6H-Pyrido[4,3-b]carbazole and its derivatives?
The synthesis of this compound derivatives typically involves cyclization strategies. A notable method involves NaH-induced cyclization to construct the central carbocyclic ring, as demonstrated in the synthesis of 11-methyl-5-norellipticine (Scheme 1, ). This approach avoids acidic conditions that may lead to transmethylation byproducts, a limitation observed in Stillwell’s original method (Scheme 2, ). Key steps include:
- Intermediate preparation : Condensation of pyridine precursors with appropriate electrophiles.
- Cyclization : Use of NaH in dry tetrahydrofuran (THF) under reflux to promote ring closure.
- Dehydrogenation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the product .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Characterization relies on a combination of:
- UV-Vis spectroscopy : To assess π-π* transitions (e.g., ellipticine derivatives show λmax at 224–377 nm in ethanol) .
- IR spectroscopy : Identification of functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns substituent positions and confirms ring closure (e.g., methyl groups at C5/C11 in ellipticine) .
- Mass spectrometry (MS) : Detects molecular ions and fragmentation patterns to verify purity and identify transmethylation byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic outcomes, such as unexpected byproducts or purification challenges?
Contradictions often arise from reaction conditions. For example:
- Transmethylation artifacts : Acidic conditions during dehydrogenation can induce methyl group migration, detected via MS analysis. Mitigate by using neutral DDQ conditions .
- Purification issues : Low yields (e.g., 9 mg in early studies) require optimized chromatographic techniques (e.g., preparative TLC with CH₂Cl₂/MeOH gradients) .
- Validation : Compare melting points, spectral data, and biological activity (e.g., ellipticine’s topoisomerase inhibition) to reference standards .
Q. How do structural modifications (e.g., methyl, hydroxy, or aldehyde groups) influence the bioactivity of this compound derivatives?
Key substituent effects include:
- C5/C11 methylation : Enhances DNA intercalation and topoisomerase II inhibition (e.g., ellipticine vs. non-methylated analogs) .
- Hydroxy groups : Increase solubility and antioxidant potential (e.g., 9-hydroxy-11-methyl derivatives) .
- Aldehyde/butanol side chains : Modify pharmacokinetics (e.g., 5-carboxaldehyde derivatives for targeted delivery) .
Q. What advanced analytical methods ensure purity and stability of this compound derivatives in pharmacological studies?
Q. How can computational methods (e.g., molecular docking or quantum chemical calculations) guide the design of novel derivatives?
Q. What strategies address discrepancies in structure-activity relationship (SAR) studies across derivatives like ellipticine and Olivacine?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
